Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate typically involves the reaction of creatinine with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other related compounds.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield different phosphoramidate derivatives, while substitution reactions can produce a variety of substituted imidazolidinylidene compounds .
Scientific Research Applications
Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving phosphoramidates.
Biology: It plays a role in biochemical assays and studies related to energy metabolism.
Medicine: It is investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate involves its role as a phosphate donor in biochemical reactions. It interacts with various molecular targets, including enzymes involved in energy metabolism, and participates in pathways related to ATP synthesis and utilization .
Comparison with Similar Compounds
Similar Compounds
Creatine phosphate: Similar in structure but differs in its sodium salt form.
Creatinine: A related compound with a different functional group.
Phosphocreatine: Another related compound involved in energy metabolism.
Uniqueness
Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate is unique due to its specific structure and its role as a disodium salt, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in biochemical and pharmaceutical applications.
Properties
CAS No. |
19604-05-8 |
---|---|
Molecular Formula |
C4H8N3NaO4P |
Molecular Weight |
216.09 g/mol |
IUPAC Name |
disodium;(2Z)-1-methyl-2-phosphonatoiminoimidazolidin-4-one |
InChI |
InChI=1S/C4H8N3O4P.Na/c1-7-2-3(8)5-4(7)6-12(9,10)11;/h2H2,1H3,(H3,5,6,8,9,10,11); |
InChI Key |
ZJRRJYDZJLZNAT-UHFFFAOYSA-N |
Isomeric SMILES |
CN\1CC(=O)N/C1=N\P(=O)(O)O.[Na] |
Canonical SMILES |
CN1CC(=O)NC1=NP(=O)(O)O.[Na] |
Related CAS |
5786-71-0 (Parent) |
Origin of Product |
United States |
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